4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
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Overview
Description
4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione is a heterocyclic compound that features a unique combination of furan, triazole, and triazole-thione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Triazole Ring:
Formation of the Triazole-Thione Moiety: The final step involves the reaction of the triazole with a thiocarbonyl compound under basic conditions to form the triazole-thione structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The triazole-thione moiety can be reduced to form triazole-thiol derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the triazole-thione moiety can produce triazole-thiol derivatives.
Scientific Research Applications
4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(furan-2-yl)methyl]-1H-1,2,3-triazole-5-thione: Lacks the additional triazole ring, which may affect its biological activity and chemical reactivity.
3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Lacks the furan moiety, which may influence its interaction with molecular targets.
Uniqueness
The presence of both furan and triazole-thione moieties in 4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione makes it unique compared to similar compounds. This combination of functional groups can result in distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6OS/c1-15-6-8(11-14-15)9-12-13-10(18)16(9)5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDXOZJXCSXWBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C2=NNC(=S)N2CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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